
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylthio)pyrimidine with a boron reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of temperature and atmosphere to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts are used along with bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(2-(methylthio)pyrimidin-4-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-6-yl)borate
- Potassium trifluoro(2-(methylthio)pyrimidin-3-yl)borate
Uniqueness
Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and other scientific research applications .
Eigenschaften
CAS-Nummer |
1245906-73-3 |
---|---|
Molekularformel |
C5H5BF3KN2S |
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
potassium;trifluoro-(5-methylsulfanylpyrimidin-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3N2S.K/c1-12-4-2-10-5(11-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
CYOIAKKNOOFIBP-UHFFFAOYSA-N |
SMILES |
[B-](C1=CN=C(N=C1)SC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1=NC=C(C=N1)SC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.